![molecular formula C15H22N2O2 B7541417 (2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)
(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone is a chemical compound that is commonly known as HEPDM. It is a synthetic molecule that has been extensively studied for its potential use in scientific research. HEPDM belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of HEPDM is not fully understood. However, it has been proposed that HEPDM acts as a modulator of the gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. HEPDM has been found to enhance the binding of GABA to its receptors, thereby increasing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
HEPDM has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. HEPDM has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, HEPDM has been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
HEPDM has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. HEPDM is also stable and can be stored for extended periods of time. However, there are also limitations to the use of HEPDM in lab experiments. HEPDM has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, HEPDM has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of HEPDM. One area of research is the development of more efficient synthesis methods for HEPDM. Another area of research is the study of the pharmacokinetics and pharmacodynamics of HEPDM in humans. Additionally, HEPDM has been found to have potential as a treatment for neurodegenerative diseases, and further research is needed to explore this potential. Finally, the development of novel derivatives of HEPDM with improved biological activity and reduced toxicity is an area of active research.
Synthesis Methods
HEPDM can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylbenzaldehyde with 4-(2-hydroxyethyl)piperazine in the presence of a catalyst. The resulting intermediate is then further reacted with an appropriate reagent to yield the final product. The purity of HEPDM can be enhanced by recrystallization and column chromatography.
Scientific Research Applications
HEPDM has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. HEPDM has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-13(2)14(11-12)15(19)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNISNFJMHOEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)
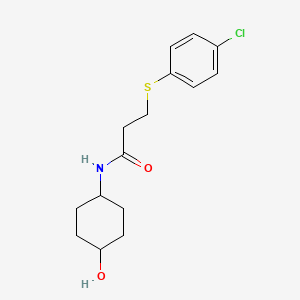
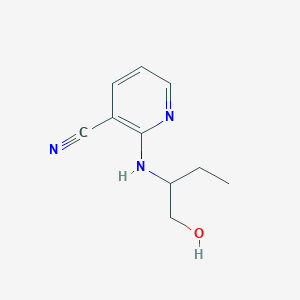
![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)
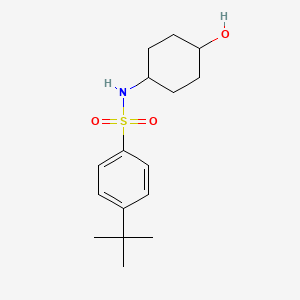

![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
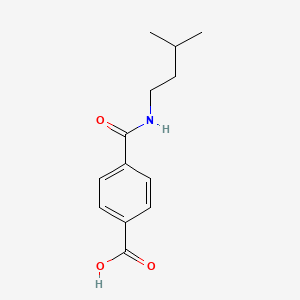
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)

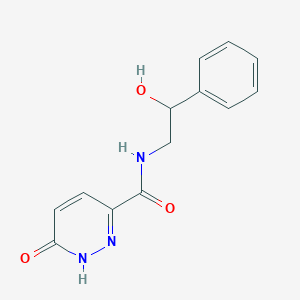
![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)